molecular formula C13H14N2O5 B13487007 3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethoxy-benzoic acid

3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethoxy-benzoic acid

Cat. No.: B13487007
M. Wt: 278.26 g/mol
InChI Key: WKVXZFCANDIDQS-UHFFFAOYSA-N
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Description

It belongs to the family of benzoic acid derivatives and features a unique diazepanone ring fused to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzoic acid typically involves a multi-step process. One common method includes the reaction of 2-aminobenzamide with dimethyl malonate, p-anisidine, and p-nitrobenzaldehyde under reflux conditions in ethanol. This reaction proceeds through a one-pot, four-component reaction mechanism, yielding the desired product with a moderate yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and confirm the product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to modulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid
  • 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid
  • 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid

Uniqueness

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzoic acid is unique due to its ethoxy group, which imparts distinct chemical and physical properties compared to its methoxy and methyl analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzoic acid

InChI

InChI=1S/C13H14N2O5/c1-2-20-10-4-3-8(12(17)18)7-9(10)15-6-5-11(16)14-13(15)19/h3-4,7H,2,5-6H2,1H3,(H,17,18)(H,14,16,19)

InChI Key

WKVXZFCANDIDQS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O

Origin of Product

United States

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